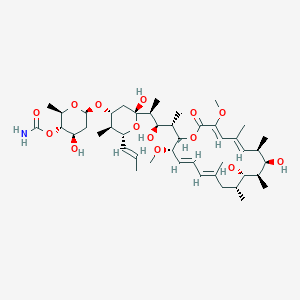

Concanamycin B

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXXGIBOZQZSAT-XDUMZDCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317470 | |

| Record name | Concanamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

852.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81552-33-2 | |

| Record name | Concanamycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81552-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Concanamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Concanamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin and Elucidation of Concanamycin B: A Technical Guide

Abstract

Concanamycin B is a potent and highly specific macrolide antibiotic that has garnered significant interest within the scientific community for its targeted inhibition of vacuolar-type H+-ATPases (V-ATPases). This technical guide provides an in-depth exploration of the origin of this compound, from its initial discovery in Streptomyces species to detailed protocols for its production, isolation, and characterization. The document outlines the molecular mechanism of V-ATPase inhibition and its downstream effects on critical cellular pathways, such as endosomal trafficking and antigen presentation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological and experimental workflows.

Introduction and Physicochemical Properties

This compound belongs to the plecomacrolide family of antibiotics, a class of natural products characterized by a large macrolactone ring. It was first isolated in 1982 from the bacterium Streptomyces diastatochromogenes.[1][2] Its primary mechanism of action is the potent and specific inhibition of V-ATPase, an essential proton pump responsible for acidifying various intracellular compartments in eukaryotic cells.[1][3] This inhibitory activity makes this compound a valuable tool for studying cellular processes dependent on vesicular acidification and a potential scaffold for the development of therapeutics for diseases such as cancer, osteoporosis, and viral infections.[4][5]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₄₅H₇₃NO₁₄ | [3][6][7] |

| Molecular Weight | 852.1 g/mol | [3][6][7] |

| CAS Number | 81552-33-2 | [3][7] |

| Appearance | Solid | [3][8] |

| Purity | >98% (Commercially available) | [8] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [3][7] |

| Storage Temperature | -20°C | [3][7] |

| Synonyms | 8-deethyl-8-methyl-Concanamycin A; MCH 210 | [3] |

Production and Isolation

This compound is a secondary metabolite produced through microbial fermentation. Due to its complex structure, fermentation remains the primary source of this compound, as total synthesis is challenging.[4] While originally isolated from Streptomyces diastatochromogenes S-45, other strains, such as Streptomyces eitanensis, have been engineered for enhanced production.[2][5]

Fermentation and Production Yields

Initial production titers of this compound in wild-type strains were relatively low. However, through metabolic engineering strategies, such as the overexpression of regulatory genes within the concanamycin biosynthetic gene cluster, production has been significantly enhanced.[4][5]

| Strain | Fermentation Conditions | This compound Titer (mg/L) | Reference |

| Streptomyces (Wild Type) | Standard Batch Fermentation | ~20 | [4] |

| Engineered S. eitanensis DHS10676 | Optimized media with sodium propionate supplementation | 306.5 ± 42.1 | [4] |

Experimental Protocol: Fermentation of Engineered S. eitanensis

This protocol is adapted from methodologies developed for high-titer concanamycin production.[4]

-

Strain Activation: Inoculate a starter culture of engineered S. eitanensis in a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

-

Production Culture Inoculation: Transfer the seed culture (e.g., 5% v/v) into a production medium. An optimized medium may contain glucose, yeast extract, peptone, and other trace elements. For enhanced this compound production, supplement the medium with sodium propionate.

-

Fermentation: Incubate the production culture at 30°C with shaking at 200 rpm for 16-24 days. Monitor the culture periodically for growth and secondary metabolite production.

-

Harvesting: After the incubation period, harvest the fermentation broth by centrifugation at 10,000 rpm to separate the mycelium from the supernatant. This compound is typically found in the mycelial cake.

Experimental Protocol: Isolation and Purification of this compound

This protocol describes a general workflow for extracting and purifying this compound from the fermentation harvest.[4][9]

-

Extraction: Extract the mycelial biomass with an organic solvent such as ethyl acetate or methanol. Repeat the extraction process multiple times to ensure complete recovery. Pool the organic extracts.

-

Solvent Evaporation: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Initial Purification (Flash Chromatography): Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto silica gel. Perform normal-phase flash chromatography using a gradient of ethyl acetate in hexane. Collect fractions and analyze for the presence of this compound (e.g., by TLC or HPLC).

-

Final Purification (HPLC): Pool the fractions containing this compound and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

-

Purity Assessment: Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][10]

Workflow for this compound Production and Isolation

References

- 1. This compound inhibits the expression of newly-synthesized MHC class II molecules on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of concanamycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Optimized Production of Concanamycins Using a Rational Metabolic Engineering Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized production of concanamycins using a rational metabolic engineering strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C45H73NO14 | CID 6440685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agscientific.com [agscientific.com]

- 8. This compound, H+-ATPase inhibitor (CAS 81552-33-2) | Abcam [abcam.com]

- 9. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Concanamycin B: A Comprehensive Technical Guide to a Specific Vacuolar H+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin B is a potent and specific inhibitor of vacuolar H+-ATPases (V-ATPases), a family of ATP-dependent proton pumps essential for the acidification of various intracellular organelles in eukaryotic cells.[1][2] This macrolide antibiotic, originally isolated from Streptomyces species, has become an invaluable tool in cell biology research and presents potential therapeutic applications due to its profound effects on cellular processes reliant on pH homeostasis.[1][2] By disrupting the proton gradient across vacuolar and lysosomal membranes, this compound interferes with a multitude of cellular functions, including protein trafficking and degradation, autophagy, and signaling pathways critical for cell growth and survival. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key cellular signaling pathways.

Chemical and Physical Properties

This compound is a complex macrolide with the chemical formula C45H73NO14 and a molecular weight of 852.1 g/mol . For experimental purposes, it is typically solubilized in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Solutions can be stored at -20°C for up to a month, but it is recommended to prepare fresh solutions for optimal activity.[1]

Mechanism of Action: Specific Inhibition of V-ATPase

The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase). V-ATPases are large, multi-subunit protein complexes responsible for pumping protons from the cytoplasm into the lumen of organelles such as lysosomes, endosomes, and the Golgi apparatus, as well as across the plasma membrane in specialized cells. This proton translocation is fueled by the hydrolysis of ATP.

The V-ATPase complex consists of two main domains: the peripheral V1 domain, which contains the catalytic sites for ATP hydrolysis, and the integral membrane V0 domain, which forms the proton-translocating pore. This compound exerts its inhibitory effect by binding with high affinity to the V0 domain, thereby blocking the rotation of the proteolipid ring and preventing proton transport across the membrane. This action effectively decouples ATP hydrolysis from proton pumping, leading to a rapid increase in the pH of the affected organelles.

Quantitative Data Presentation

| Parameter | Value | Context | Reference |

| IC50 | ~5 nM | Inhibition of vacuolar H+-ATPases. | |

| Effective Concentration | 5-25 nM | Inhibition of lipid droplet and cholesterol ester accumulation in J774 macrophages. | |

| Effective Concentration | 100 nM | Inhibition of autophagic flux in Chlamydomonas. |

It is important to note that the exact IC50 value can vary depending on the cell type, the specific V-ATPase isoform expressed, and the experimental conditions of the assay. Researchers are encouraged to determine the optimal concentration of this compound for their specific experimental system.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

V-ATPase Activity Assay (Colorimetric)

This protocol measures the ATPase activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The assay is adapted for a microplate format and relies on the colorimetric detection of Pi.

Materials:

-

Purified V-ATPase-containing membrane fractions

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM KCl, 5 mM MgCl2, 1 mM DTT

-

ATP solution (100 mM)

-

Malachite Green Reagent: (e.g., from a commercial ATPase/GTPase activity assay kit)

-

Phosphate Standard (e.g., 1 mM KH2PO4)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

-

Prepare V-ATPase Samples: Thaw the purified V-ATPase membrane fractions on ice. Dilute the fractions to the desired concentration in Assay Buffer.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only control.

-

Pre-incubation with Inhibitor: In the microplate wells, add 10 µL of each this compound dilution (or DMSO control) to 80 µL of the diluted V-ATPase sample. Incubate at room temperature for 30 minutes.

-

Initiate the Reaction: Start the reaction by adding 10 µL of ATP solution to each well for a final concentration of 10 mM. Mix gently by pipetting.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop the Reaction and Develop Color: Stop the reaction and detect the released phosphate by adding 150 µL of Malachite Green Reagent to each well. Incubate at room temperature for 20-30 minutes for color development.

-

Measure Absorbance: Read the absorbance of each well at 620-650 nm using a microplate reader.

-

Data Analysis:

-

Generate a phosphate standard curve by measuring the absorbance of known concentrations of the Phosphate Standard.

-

Convert the absorbance readings of the samples to the amount of phosphate released using the standard curve.

-

Calculate the V-ATPase activity (e.g., in nmol Pi/min/mg protein).

-

Plot the V-ATPase activity as a function of the this compound concentration and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

-

Cells of interest cultured in a 96-well plate

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Treatment with this compound: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (and a DMSO control).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all readings.

-

Express the results as a percentage of the viability of the control (DMSO-treated) cells.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value for cytotoxicity.

-

Measurement of Vacuolar/Lysosomal pH

This protocol uses a fluorescent pH indicator, such as LysoTracker Red DND-99 or BCECF-AM, to measure changes in the pH of acidic organelles upon treatment with this compound.

Materials:

-

Cells grown on glass-bottom dishes or coverslips

-

This compound stock solution (in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

LysoTracker Red DND-99 or BCECF-AM stock solution

-

Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Loading with pH Indicator:

-

For LysoTracker: Incubate the cells with a final concentration of 50-75 nM LysoTracker Red DND-99 in pre-warmed live-cell imaging medium for 30-60 minutes at 37°C.

-

For BCECF-AM: Incubate the cells with a final concentration of 1-5 µM BCECF-AM in pre-warmed live-cell imaging medium for 30-60 minutes at 37°C.

-

-

Wash: Gently wash the cells two to three times with fresh, pre-warmed live-cell imaging medium to remove the excess dye.

-

Baseline Imaging: Acquire baseline fluorescence images of the cells.

-

Treatment with this compound: Add this compound to the imaging medium at the desired final concentration (e.g., 100 nM).

-

Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 5-10 minutes) to monitor the change in fluorescence intensity over time. A decrease in the fluorescence of LysoTracker Red or a change in the fluorescence ratio of BCECF (at two different excitation wavelengths) indicates an increase in vacuolar/lysosomal pH.

-

Data Analysis:

-

Quantify the fluorescence intensity or ratio in the lysosomes/vacuoles of individual cells over time using image analysis software.

-

Plot the change in fluorescence as a function of time to visualize the kinetics of pH change induced by this compound.

-

Signaling Pathways and Cellular Processes Affected by this compound

By disrupting the function of V-ATPases, this compound has pleiotropic effects on cellular signaling and physiology.

Autophagy

Autophagy is a cellular degradation process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases. The acidic environment of the lysosome is crucial for the activity of these hydrolases. This compound, by neutralizing the lysosomal pH, blocks the final step of autophagy – the degradation of the autophagic cargo. This leads to an accumulation of autophagosomes within the cell, a hallmark of autophagy inhibition.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex is activated at the lysosomal surface in response to growth factors and nutrients. V-ATPase plays a crucial role in this process by acting as a scaffold and potentially as a sensor for amino acids, facilitating the recruitment and activation of mTORC1 at the lysosome. By inhibiting V-ATPase, this compound disrupts the localization and activation of mTORC1, thereby inhibiting downstream signaling pathways that promote protein synthesis and cell growth.

Experimental Workflow: Investigating this compound's Effects

A typical workflow to investigate the cellular effects of this compound involves a multi-faceted approach, combining biochemical and cell-based assays.

Conclusion

This compound is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for dissecting the roles of organellar acidification in a wide array of cellular processes. Its ability to potently disrupt vacuolar pH homeostasis provides a means to study complex pathways such as autophagy and mTOR signaling. For drug development professionals, understanding the profound cellular consequences of V-ATPase inhibition is critical for evaluating its therapeutic potential, particularly in diseases characterized by aberrant cell growth and metabolism, such as cancer. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and scientists aiming to effectively utilize this compound in their investigations. As with any potent inhibitor, careful dose-response studies and appropriate controls are essential for robust and reproducible results.

References

The Biological Activity of Concanamycin B: A Technical Guide for Researchers

Executive Summary: Concanamycin B is a potent and specific macrolide antibiotic belonging to the plecomacrolide family, originally isolated from Streptomyces diastatochromogenes[1]. Its primary and most well-characterized biological activity is the specific inhibition of Vacuolar-type H+-ATPase (V-ATPase) at nanomolar concentrations. This inhibitory action disrupts the acidification of various intracellular organelles, making this compound an invaluable tool for investigating a multitude of cellular processes. This guide provides an in-depth overview of its mechanism of action, key biological effects—including the modulation of autophagy, anticancer and antiviral activities—and detailed protocols for its application in research settings.

Core Mechanism of Action: V-ATPase Inhibition

The biological effects of this compound stem from its highly specific interaction with Vacuolar-type H+-ATPase (V-ATPase).

The Target: Vacuolar-Type H+-ATPase (V-ATPase)

V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a vast array of cellular functions, including protein degradation, receptor recycling, and vesicle trafficking. The enzyme is a complex multi-subunit protein composed of two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral membrane V0 domain, which translocates protons across the membrane[2].

Molecular Interaction and Cellular Consequence

This compound, along with its close analog Concanamycin A, specifically binds to the proteolipid subunit c within the V0 membrane domain of the V-ATPase[3][4]. This binding event physically obstructs the proton translocation channel, effectively halting the pump's activity. The immediate consequence is a rapid increase in the luminal pH of target organelles, neutralizing the acidic environment necessary for their proper function[5][6]. This potent inhibition occurs at low nanomolar concentrations, demonstrating high specificity for V-ATPases over other types of ATPases[2][7].

References

- 1. agscientific.com [agscientific.com]

- 2. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 7. researchgate.net [researchgate.net]

Concanamycin B: A Technical Guide to its Function in Lysosomal Acidification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the function of Concanamycin B, a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase), and its profound impact on lysosomal acidification. This document provides a comprehensive overview of its mechanism of action, quantitative effects, detailed experimental protocols, and relevant cellular pathways.

Core Function: Inhibition of Lysosomal Acidification

This compound is a macrolide antibiotic that specifically targets and inhibits the V-ATPase, a proton pump essential for acidifying intracellular compartments, most notably lysosomes.[1][2][3] The acidic environment of the lysosome, typically maintained at a pH of 4.5-5.0, is critical for the optimal activity of a host of hydrolytic enzymes responsible for the degradation of cellular waste, pathogens, and macromolecules.

By binding to the V-ATPase, this compound obstructs the translocation of protons into the lysosomal lumen, leading to a rapid increase in intra-lysosomal pH.[4][5] This disruption of the proton gradient effectively neutralizes the acidic environment, thereby impairing the digestive capacity of the lysosome. This inhibitory action makes this compound a powerful tool for studying lysosomal function and a potential therapeutic agent in various disease contexts.[3]

Mechanism of Action

This compound, like its close analog Concanamycin A, is a highly specific inhibitor of V-ATPases, showing significantly less activity against other ATPases such as P-type and F-type ATPases.[6] The inhibitory binding site for concanamycins has been localized to the c-subunit of the V0 transmembrane domain of the V-ATPase complex.[2] This interaction allosterically prevents the rotation of the c-ring, which is a critical step in the proton translocation process, thus halting the pump's activity.

The inhibition of V-ATPase by this compound has far-reaching consequences for cellular processes that depend on lysosomal function, including:

-

Autophagy: The final step of autophagy, the fusion of autophagosomes with lysosomes to form autolysosomes and subsequent degradation of the cargo, is blocked by this compound due to the requirement of an acidic environment for lysosomal hydrolase activity.[7]

-

Endocytosis and Receptor Recycling: The proper sorting and recycling of receptors from endosomes, a process that relies on pH gradients within the endo-lysosomal pathway, is disrupted.

-

Bone Resorption: Osteoclasts utilize V-ATPases to secrete acid into the resorption lacuna, a process essential for bone demineralization. This compound has been shown to inhibit this process.

Quantitative Data on this compound's Effects

The following table summarizes key quantitative data regarding the inhibitory effects of this compound and its analog, Concanamycin A.

| Parameter | Compound | Value | Cell Type/System | Reference |

| Inhibition of Lysosomal Acidification | This compound | Significant inhibition at 4 nM | Macrophage J774 cells | [1] |

| IC50 for V-ATPase Inhibition | Concanamycin A | 10 nM | Manduca sexta midgut V-ATPase | [2] |

| Cholesteryl-ester Synthesis Inhibition (IC50) | This compound | 14 nM | Macrophage J774 cells | [1] |

| Inhibition of Oxidized LDL Degradation | This compound | ~80% inhibition at 25 nM | Macrophage J774 cells | [1] |

| Increase in Lysosomal pH | Concanamycin A | Effective at 1 nM | HMEC-1 and HUVEC cells | [8] |

Experimental Protocols

Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes a ratiometric fluorescence-based method to quantify lysosomal pH in live cells.

Materials:

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

-

Live-cell imaging medium

-

Phosphate-buffered saline (PBS)

-

Calibration buffers (pH range 4.0 to 7.5)

-

Nigericin and Monensin (ionophores)

-

Fluorescence microscope with dual-emission detection capabilities

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Dye Loading: Incubate cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed live-cell imaging medium for 5-30 minutes at 37°C.

-

Washing: Gently wash the cells twice with warm PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images at two different emission wavelengths (e.g., ~450 nm for blue fluorescence and ~520 nm for yellow fluorescence) with excitation around 360-400 nm.

-

Standard Curve Generation:

-

Treat cells with a calibration buffer containing 10 µM nigericin and 10 µM monensin to equilibrate the intracellular and extracellular pH.

-

Incubate for 5-10 minutes.

-

Image the cells and record the fluorescence intensity ratio (yellow/blue).

-

Repeat this process for a series of calibration buffers with known pH values to generate a standard curve of fluorescence ratio versus pH.

-

-

Data Analysis: Determine the fluorescence ratio of the experimental samples (treated with this compound) and extrapolate the lysosomal pH from the standard curve.

V-ATPase Activity Assay (Concanamycin-Sensitive ATP Hydrolysis)

This protocol measures the specific activity of V-ATPase by quantifying the amount of ATP hydrolyzed in the presence and absence of this compound.

Materials:

-

Isolated lysosomes or vacuolar vesicles

-

Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl)

-

ATP solution

-

This compound solution

-

Phosphate detection reagent (e.g., Malachite green-based reagent)

Procedure:

-

Reaction Setup: Prepare two sets of reaction tubes. To one set, add a final concentration of 100 nM this compound. To the other set (control), add the vehicle (e.g., DMSO).

-

Enzyme Addition: Add a known amount of isolated lysosomal protein to each tube.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric assay, such as the malachite green assay.

-

Data Analysis: Calculate the V-ATPase activity by subtracting the ATPase activity in the presence of this compound (non-V-ATPase activity) from the total ATPase activity in the control samples.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Lysosomal De-acidification

References

- 1. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Molecular Target of Concanamycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Concanamycin B, a member of the plecomacrolide class of antibiotics, is a highly potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for the acidification of various intracellular organelles and, in some cell types, for regulating extracellular pH. By targeting the V-ATPase, this compound disrupts a multitude of cellular processes, including protein trafficking, autophagy, endocytosis, and bone resorption. This guide provides a comprehensive overview of the molecular interactions between this compound and its target, details on its effects on cellular signaling, and protocols for key experimental assays.

The Molecular Target: Vacuolar H+-ATPase (V-ATPase)

The primary and specific molecular target of this compound is the vacuolar H+-ATPase (V-ATPase) .[1][2] V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus.[3] This acidification is essential for a wide range of cellular functions.

Binding Site and Mechanism of Action

This compound, along with its close relative Concanamycin A, binds to the Vo subunit of the V-ATPase complex.[4] Specifically, the binding site has been identified on the proteolipid subunit c within the transmembrane Vo domain.[4][5] This interaction is of high affinity, occurring at nanomolar concentrations.[2][6]

The binding of this compound to subunit c is thought to allosterically inhibit the rotation of the proteolipid ring, which is a critical step in the proton translocation process. This effectively blocks the pumping of protons across the membrane, leading to a rapid increase in the pH of the targeted organelle.

Quantitative Data

The inhibitory potency of this compound on V-ATPase activity has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5 nM | V-ATPases of the vacuolar system (general) | [7][8] |

| IC50 | 14 nM | Cholesteryl-ester synthesis inhibition in macrophage J774 | [9] |

| Effective Concentration | 5-10 nM | Inhibition of lipid droplet accumulation in macrophage J774 | [9] |

| Effective Concentration | 4 nM | Inhibition of ATP-dependent acidification of endosomes and lysosomes in J774 cells | [9] |

Table 1: Inhibitory concentrations of this compound.

Impact on Cellular Signaling Pathways

By inhibiting V-ATPase, this compound significantly impacts several key cellular signaling pathways.

Autophagy

V-ATPase activity is essential for the fusion of autophagosomes with lysosomes and for the degradative function of the resulting autolysosomes, which requires an acidic environment. This compound, by neutralizing lysosomal pH, blocks the autophagic flux. This leads to an accumulation of autophagosomes as their degradation is halted.[10]

Apoptosis

The relationship between V-ATPase inhibition and apoptosis is complex and can be cell-type dependent. In some cancer cells, inhibition of V-ATPase by concanamycins can induce apoptosis.[4][11] This may be linked to the disruption of lysosomal function and the release of lysosomal proteases into the cytoplasm.

Experimental Protocols

V-ATPase Activity Assay (Coupled Enzyme Assay)

This protocol measures the ATP hydrolysis activity of V-ATPase.

Materials:

-

Purified V-ATPase

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2

-

Enzyme Coupling Mix: 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate kinase, 10 U/mL lactate dehydrogenase

-

ATP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture by combining the assay buffer and enzyme coupling mix.

-

Add the purified V-ATPase to the reaction mixture in a 96-well plate.

-

Add this compound (or DMSO for control) to the desired final concentration.

-

Initiate the reaction by adding ATP.

-

Immediately start monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the V-ATPase activity as the this compound-sensitive rate of ATP hydrolysis.

Autophagy Flux Assay using Western Blot

This protocol assesses the effect of this compound on the accumulation of the autophagosomal marker LC3-II.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with this compound (e.g., 100 nM) or DMSO for a specified time (e.g., 2-4 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LC3, p62, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and p62 levels in this compound-treated cells indicates a blockage of autophagic flux.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a desired time period. Include an untreated control.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion

This compound is a powerful research tool for studying the diverse roles of V-ATPase in cellular physiology and pathology. Its high specificity and potency make it invaluable for dissecting processes dependent on organellar acidification. For drug development professionals, the central role of V-ATPase in diseases such as cancer and osteoporosis makes this compound and its analogs interesting scaffolds for therapeutic development. A thorough understanding of its molecular target and its effects on cellular pathways is crucial for its effective application in both basic research and translational studies.

References

- 1. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotech.illinois.edu [biotech.illinois.edu]

- 4. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. google.com [google.com]

- 7. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autophagic flux is required for the synthesis of triacylglycerols and ribosomal protein turnover in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the autophagic flux in murine and human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Concanamycin B: A Technical Guide to a Potent V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin B is a macrolide antibiotic renowned for its potent and selective inhibition of vacuolar-type H+-ATPase (V-ATPase). This critical enzyme is responsible for acidifying various intracellular organelles, including lysosomes and endosomes, and is involved in a myriad of cellular processes. By disrupting this fundamental mechanism, this compound has emerged as an invaluable tool for investigating cellular physiology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its profound effects on cellular signaling pathways, particularly autophagy and apoptosis. Detailed experimental protocols are provided to facilitate its use in a research setting.

Chemical and Physical Properties

This compound is a complex macrolide with the following key identifiers:

| Property | Value | Citation(s) |

| CAS Number | 81552-33-2 | [1][2][3] |

| Molecular Formula | C45H73NO14 | [1][2][3] |

| Molecular Weight | 852.1 g/mol | [1][3] |

| Appearance | White solid | |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol |

Mechanism of Action: V-ATPase Inhibition

This compound exerts its biological effects through the highly specific inhibition of vacuolar H+-ATPase (V-ATPase).[4] V-ATPases are ATP-dependent proton pumps found in the membranes of various cellular organelles.[1][4]

The V-ATPase Complex

The V-ATPase is a multi-subunit complex composed of two main domains:

-

V1 domain: Located in the cytoplasm, this domain is responsible for ATP hydrolysis.

-

V0 domain: Embedded within the membrane, this domain forms the proton-translocating pore.

Inhibition by this compound

This compound, along with its analogue Concanamycin A, binds with high affinity to the c-subunit of the V0 domain.[5] This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation across the membrane. The inhibition is potent, occurring at nanomolar concentrations.[4] This disruption of proton pumping leads to a failure to acidify the lumen of organelles such as lysosomes, endosomes, and the Golgi apparatus.[6]

Figure 1. Mechanism of V-ATPase Inhibition by this compound.

Impact on Cellular Signaling Pathways

The inhibition of V-ATPase by this compound has far-reaching consequences for cellular function, primarily by disrupting pH homeostasis in critical organelles. This disruption significantly impacts autophagy and can lead to the induction of apoptosis.

Autophagy

Autophagy is a cellular degradation and recycling process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases. This compound blocks this process at a late stage.[7]

By inhibiting V-ATPase, this compound prevents the acidification of lysosomes. This elevated lysosomal pH inactivates the acid-dependent hydrolases necessary for the degradation of autophagosomal content. Consequently, autophagosomes accumulate, and the autophagic flux is inhibited.[8] This is often observed as an accumulation of the autophagosome marker LC3-II.[8]

Apoptosis

The induction of apoptosis, or programmed cell death, by this compound is a complex process that can be cell-type dependent. At higher concentrations and with prolonged exposure (e.g., >3 nM for 48 hours in some cell lines), this compound can trigger apoptosis.[2] The underlying mechanisms are thought to involve cellular stress responses initiated by the disruption of organellar function and energy homeostasis.[1][9] Inhibition of V-ATPase can lead to energy stress, activation of stress-sensing proteins, and ultimately engage the mitochondrial pathway of apoptosis.[1][9]

Figure 2. Signaling Consequences of this compound Treatment.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound.

V-ATPase Activity Assay (Colorimetric)

This assay measures the phosphate released from ATP hydrolysis by V-ATPase.

Materials:

-

Isolated cellular fractions containing V-ATPase (e.g., microsomal or lysosomal fractions)

-

This compound (in DMSO)

-

ATPase Assay Buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 50 mM KCl, pH 7.4)

-

ATP solution (100 mM)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare samples by diluting the V-ATPase containing fraction in cold ATPase Assay Buffer.

-

Add the sample to the wells of a 96-well plate.

-

To experimental wells, add this compound to a final concentration of 10-100 nM. For control wells, add an equivalent volume of DMSO.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and measure the released phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).

-

V-ATPase activity is calculated as the difference in phosphate released between the control (DMSO) and this compound-treated samples.

Figure 3. Experimental Workflow for V-ATPase Activity Assay.

Measurement of Lysosomal pH

This protocol uses a ratiometric fluorescent dye to measure changes in lysosomal pH upon treatment with this compound.

Materials:

-

Cultured cells

-

This compound (in DMSO)

-

LysoSensor™ Yellow/Blue DND-160 or similar ratiometric pH indicator

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Seed cells on a glass-bottom dish suitable for live-cell imaging.

-

Incubate the cells with the LysoSensor™ dye (e.g., 1 µM for 5-30 minutes) according to the manufacturer's protocol.

-

Wash the cells with pre-warmed live-cell imaging medium.

-

Acquire baseline fluorescence images using the two excitation/emission wavelengths for the ratiometric dye.

-

Treat the cells with this compound (e.g., 100 nM) or DMSO (control).

-

Acquire fluorescence images at various time points after treatment (e.g., 15, 30, 60 minutes).

-

Calculate the ratio of fluorescence intensities at the two wavelengths for individual lysosomes or whole cells.

-

An increase in the fluorescence ratio (depending on the dye) indicates an increase in lysosomal pH (alkalinization).

Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the accumulation of LC3-II as an indicator of blocked autophagic flux.

Materials:

-

Cultured cells

-

This compound (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in a multi-well plate.

-

Treat cells with the experimental compound of interest.

-

In parallel, treat cells with the experimental compound plus this compound (e.g., 100 nM for the last 2-4 hours of the treatment period). Include a vehicle control and a this compound alone control.

-

Lyse the cells and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence reagent.

-

The accumulation of LC3-II in the presence of this compound compared to its absence indicates the autophagic flux.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cultured cells (suspension or adherent)

-

This compound (in DMSO)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed and treat cells with various concentrations of this compound (e.g., 1-100 nM) for a specified time (e.g., 24-48 hours). Include a vehicle control.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Conclusion

This compound is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for cell biology research. Its ability to disrupt organellar acidification provides a means to study a wide range of cellular processes, including autophagy, endocytosis, and protein trafficking. Furthermore, its pro-apoptotic effects at higher concentrations are of interest in the context of cancer research and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in effectively utilizing this compound to advance their scientific inquiries.

References

- 1. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. V-ATPase controls tumor growth and autophagy in a Drosophila model of gliomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the autophagic flux in murine and human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Use of Concanamycin B in Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin B is a macrolide antibiotic and a potent, specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1][2][3] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts the pH gradient across these organellar membranes, thereby interfering with a multitude of cellular processes including protein trafficking, autophagy, endocytosis, and bone resorption.[1][4][5][6] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cytotoxicity, autophagy, and apoptosis.

Mechanism of Action

This compound binds to the V0 subunit of the V-ATPase, preventing the translocation of protons across the membrane. This leads to a rapid increase in the pH of acidic organelles. The IC50 for V-ATPase inhibition is approximately 5 nM.[1] This disruption of the proton gradient is the primary mechanism through which this compound exerts its cellular effects.

Figure 1. Mechanism of action of this compound.

Data Presentation

Table 1: Recommended Working Concentrations of this compound for In Vitro Assays

| Assay | Cell Line Example | Concentration Range | Incubation Time | Reference |

| V-ATPase Inhibition | - | IC50: ~5 nM | - | [1] |

| Inhibition of Proliferation | HMEC-1 | 1 - 10 nM | 24 - 48 hours | [7] |

| Apoptosis Induction | HMEC-1 | >3 nM | 48 hours | [7][8] |

| Inhibition of Lipid Droplet Accumulation | J774 macrophages | 5 - 25 nM | 1 hour | |

| Autophagy Flux Analysis | Various | 50 - 100 nM | 2 - 6 hours | General Recommendation |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility | Storage of Stock Solution |

| DMSO | Soluble | -20°C for up to one month |

| Ethanol | Soluble | Prepare fresh |

| Methanol | Soluble | Prepare fresh |

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Figure 2. Workflow for MTT-based cytotoxicity assay.

Protocol 2: Autophagy Flux Assay by LC3-II Western Blot

This protocol measures the effect of this compound on autophagic flux by monitoring the accumulation of the autophagosome marker LC3-II.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Compound Treatment: Treat cells with this compound (e.g., 50-100 nM) for 2-6 hours. It is crucial to include a control group treated with a known autophagy inducer (e.g., starvation or rapamycin) with and without this compound to assess flux.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control (β-actin). An accumulation of LC3-II and p62 in the presence of this compound indicates inhibition of autophagic flux.

Figure 3. Workflow for autophagy flux analysis.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine (Annexin V) and membrane integrity (Propidium Iodide).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Figure 4. Workflow for apoptosis detection.

Troubleshooting

-

Low Cytotoxicity: Increase the concentration of this compound or the incubation time. Ensure the cell density is optimal.

-

Inconsistent Western Blot Results: Ensure complete protein transfer and use fresh lysis buffer with protease inhibitors. Optimize antibody concentrations.

-

High Background in Flow Cytometry: Ensure cells are washed properly and handle them gently to avoid mechanical damage. Use compensation controls to set up the flow cytometer correctly.

Conclusion

This compound is a valuable tool for studying cellular processes that are dependent on organellar acidification. By carefully selecting the appropriate concentration and experimental conditions, researchers can effectively investigate its impact on cytotoxicity, autophagy, and apoptosis. The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture-based research.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

Concanamycin B: A Potent Inhibitor of Bone Resorption for Research Applications

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals in the fields of bone biology, osteoporosis, and cancer-induced bone disease.

Introduction

Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and metastatic bone cancer. Concanamycin B is a macrolide antibiotic that has been identified as a highly specific and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2] This enzyme is crucial for the acidification of the resorption lacuna by osteoclasts, a necessary step for the dissolution of bone mineral and the degradation of the organic matrix.[1] By targeting V-ATPase, this compound effectively suppresses bone resorption, making it an invaluable tool for in vitro studies of osteoclast function and for the investigation of potential therapeutic strategies for bone diseases.

Mechanism of Action

This compound exerts its inhibitory effect on bone resorption by directly targeting the V-ATPase proton pump located on the ruffled border of osteoclasts. The process of bone resorption is initiated by the attachment of osteoclasts to the bone surface, creating a sealed compartment known as the resorption lacuna. Within this compartment, the V-ATPase actively transports protons (H+ ions), leading to a highly acidic microenvironment.[1] This acidification is essential for two key processes:

-

Demineralization: The low pH dissolves the hydroxyapatite crystals of the bone mineral.

-

Enzymatic Digestion: Acidic proteases, such as cathepsin K, are secreted into the lacuna and function optimally at low pH to degrade the organic bone matrix, primarily type I collagen.

This compound, as a specific inhibitor of V-ATPase, prevents this acidification process, thereby halting both demineralization and the enzymatic degradation of the bone matrix.[1] This leads to a dose-dependent inhibition of osteoclastic bone resorption.

Quantitative Data

The following tables summarize the quantitative effects of this compound and related compounds on V-ATPase activity and bone resorption.

| Compound | Target | Assay | IC50 / Effective Concentration | Reference |

| Concanamycin A | V-ATPase | Enzyme Activity Assay | 10 nM | [3][4] |

| This compound | Bone Resorption | PTH-stimulated 45Ca release | Dose-dependent inhibition | [1] |

| This compound | Osteoclast Function | Pit Formation Assay | Dose-dependent inhibition | [1] |

Note: While a specific IC50 for this compound in bone resorption assays is not explicitly available in the cited literature, its dose-dependent inhibition has been demonstrated. The IC50 of the closely related Concanamycin A for V-ATPase provides a strong indication of the potent inhibitory concentration range.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of this compound on osteoclast function.

Osteoclast Differentiation Assay

This protocol describes the generation of osteoclasts from bone marrow-derived macrophages (BMMs) and the assessment of this compound's effect on their differentiation.

Materials:

-

Bone marrow cells isolated from mice

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% penicillin-streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor κB Ligand)

-

This compound (in a suitable solvent like DMSO)

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

96-well plates

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM with 10 ng/mL M-CSF for 24 hours to allow for the adherence of stromal cells.

-

Collect the non-adherent cells (BMMs) and seed them in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM containing 30 ng/mL M-CSF.

-

After 24 hours, add RANKL (50 ng/mL) to induce osteoclast differentiation.

-

Simultaneously, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO).

-

Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2 days.

-

After the incubation period, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

-

Count the number of TRAP-positive multinucleated cells (≥3 nuclei) to assess osteoclast differentiation.

Bone Resorption Pit Assay

This assay measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.

Materials:

-

Mature osteoclasts (generated as described above)

-

Dentine slices or bone-mimetic calcium phosphate-coated plates

-

This compound

-

Toluidine blue or other suitable stain for visualizing resorption pits

-

Microscope with imaging software

Procedure:

-

Generate mature osteoclasts on a standard tissue culture plate.

-

Gently detach the mature osteoclasts and seed them onto dentine slices or calcium phosphate-coated plates.

-

Allow the osteoclasts to adhere for 2-4 hours.

-

Treat the cells with different concentrations of this compound or vehicle control.

-

Culture for 24-48 hours to allow for bone resorption.

-

Remove the cells from the substrate by sonication or with a soft brush.

-

Stain the dentine slices with toluidine blue to visualize the resorption pits.

-

Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).

Vacuolar Acidification Assay

This protocol uses the pH-sensitive fluorescent dye Acridine Orange to visualize the acidification of intracellular vesicles and the resorption lacuna.

Materials:

-

Mature osteoclasts cultured on glass coverslips or bone slices

-

Acridine Orange solution (5 µg/mL in culture medium)

-

This compound

-

Fluorescence microscope

Procedure:

-

Culture mature osteoclasts on the desired substrate.

-

Pre-treat the cells with this compound (e.g., 100 nM) or vehicle control for 1-2 hours.

-

Incubate the cells with Acridine Orange solution for 15-30 minutes at 37°C.

-

Wash the cells with pre-warmed PBS to remove excess dye.

-

Immediately visualize the cells using a fluorescence microscope. Acidic compartments will fluoresce bright orange/red, while the cytoplasm and nucleus will fluoresce green.

-

Observe the inhibition of orange/red fluorescence in this compound-treated osteoclasts, indicating a lack of acidification.[5]

Western Blot Analysis of Signaling Pathways

This protocol can be used to investigate the downstream effects of this compound on key signaling pathways in osteoclasts.

Materials:

-

Mature osteoclasts

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against proteins of interest (e.g., phosphorylated and total forms of NF-κB p65, ERK, JNK, p38, and autophagy markers like LC3)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Culture mature osteoclasts and treat with this compound for the desired time points.

-

Lyse the cells with lysis buffer and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.[6]

-

Analyze the changes in the phosphorylation status or expression levels of the target proteins.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound in inhibiting bone resorption.

Caption: Key signaling pathways in osteoclasts and the point of inhibition by this compound.

Caption: Workflow for assessing bone resorption using the pit assay with this compound.

Conclusion

This compound is a powerful and specific tool for studying the mechanisms of bone resorption. Its direct inhibition of the osteoclast V-ATPase provides a clear and targeted approach to investigate the consequences of blocking acidification on osteoclast function, differentiation, and survival. The protocols and information provided here serve as a comprehensive guide for researchers to effectively utilize this compound in their bone resorption studies, ultimately contributing to the development of novel therapeutics for bone-related diseases.

References

- 1. This compound, a vacuolar H(+)-ATPase specific inhibitor suppresses bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]

- 3. glpbio.com [glpbio.com]

- 4. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acidification of the Osteoclastic Resorption Compartment Provides Insight into the Coupling of Bone Formation to Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Using Concanamycin B to Study Lysosomal pH Regulation

Introduction

Concanamycin B is a macrolide antibiotic that serves as a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.[1][3][4] The acidic luminal pH of lysosomes (typically pH ~4.5–5.5) is crucial for the optimal activity of hydrolytic enzymes involved in the degradation of macromolecules delivered via endocytosis, phagocytosis, and autophagy.[5] By inhibiting V-ATPase, this compound prevents proton translocation into the lysosomal lumen, leading to an increase in lysosomal pH and subsequent impairment of lysosomal degradative function.[3][6] This property makes this compound an invaluable tool for researchers studying lysosomal physiology, autophagy, neurodegenerative diseases, and cancer biology.[3][7][8][9]

Mechanism of Action

This compound binds with high affinity to the V0 membrane-embedded domain of the V-ATPase, specifically targeting the proteolipid subunit (subunit c).[2][10] This binding event obstructs the proton translocation channel, effectively halting the pumping of H+ ions into the lysosome. The consequence is a rapid and significant elevation of the intralysosomal pH, which disrupts the organelle's function. This inhibition of acidification is critical for processes such as receptor recycling, prohormone processing, and the fusion of autophagosomes with lysosomes to form autolysosomes.[2][6][11][12]

Applications

-

Studying Lysosomal Acidification: Directly measures the contribution of V-ATPase to maintaining the low pH of lysosomes.

-

Investigating Autophagy: Used to block autophagic flux at the final step (autophagosome-lysosome fusion), leading to the accumulation of autophagosomes, which can be quantified to measure autophagic activity.[11][12][13]

-

Cancer Research: The reliance of many cancer cells on lysosomal processes for survival and proliferation makes V-ATPase an attractive therapeutic target.[3][4][9] this compound is used to investigate the effects of lysosomal dysfunction on cancer cell viability, migration, and drug resistance.[4]

-

Neurodegenerative Disease Research: Lysosomal dysfunction is a hallmark of many neurodegenerative disorders, including Parkinson's and Alzheimer's disease.[3][7][8][14][15] this compound can be used to model and study the consequences of impaired lysosomal function in neuronal cells.[16]

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type and the duration of the experiment. Researchers should perform a dose-response curve to determine the optimal concentration for their specific experimental system.

Table 1: Reported Effective Concentrations of this compound

| Cell Type/System | Effective Concentration | Observed Effect | Reference(s) |

| Macrophage J774 | 4 nM | Significant inhibition of ATP-dependent acidification of endosomes and lysosomes. | [6] |

| Macrophage J774 | 5-10 nM | Inhibition of oxidized-LDL-induced accumulation of lipid droplets. | [6] |

| Macrophage J774 | 14 nM | 50% inhibition of cholesteryl-ester synthesis. | [6] |

| Macrophage J774 | 25 nM | ~80% inhibition of internalized oxidized 125I-LDL degradation. | [6] |

| Osteoclasts | Not specified | Inhibition of PTH-stimulated osteoclastic pit formation and suppression of vacuolar acidification. | [17] |

| Differentiated PC12 Cells | Nanomolar range | Reversal of β-amyloid-mediated effects and reversal of lysosomal pH (using the related Concanamycin A). | [16] |

Signaling Pathways and Experimental Workflows

V-ATPase Function and Inhibition by this compound

Experimental Workflow for Lysosomal pH Measurement

Experimental Protocols

Protocol 1: Ratiometric Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue

This protocol describes how to measure changes in lysosomal pH in live cells treated with this compound using the ratiometric fluorescent dye, LysoSensor™ Yellow/Blue DND-160. This dye exhibits a pH-dependent fluorescence emission shift, fluorescing blue in less acidic environments and yellow in more acidic environments, allowing for a quantitative pH measurement based on the ratio of the two emission intensities.[5]

Materials:

-

Cells of interest

-

Glass-bottom imaging dishes or plates

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

LysoSensor™ Yellow/Blue DND-160 (1 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

pH calibration buffers (ranging from pH 4.0 to 7.5)

-

Nigericin and Monensin (ionophores for pH calibration)

-

Confocal microscope with 360-365 nm excitation and emission filters for ~450 nm (blue) and ~510 nm (yellow).[18]

Table 2: Typical Parameters for LysoSensor™ Protocol

| Parameter | Recommended Value | Reference(s) |

| Cell Seeding Density | 30-60% confluency | [19] |

| This compound Concentration | 1-100 nM (determine empirically) | [4][6] |